molecular formula C14H18F2N2O3S B2646785 N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2319637-99-3

N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2646785
CAS No.: 2319637-99-3
M. Wt: 332.37
InChI Key: UFEGSKHXQBSEGM-UHFFFAOYSA-N
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Description

N'-(2,4-Difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 2,4-difluorophenyl group and a 2-methoxy-4-(methylsulfanyl)butyl chain. However, direct experimental data on its synthesis, bioactivity, or physicochemical properties are absent in the provided evidence. Structural analogs and related compounds (e.g., sulfonamides, carboxamides) provide indirect insights into its behavior, as discussed below.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-21-10(5-6-22-2)8-17-13(19)14(20)18-12-4-3-9(15)7-11(12)16/h3-4,7,10H,5-6,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEGSKHXQBSEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the difluorophenyl intermediate, followed by the introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions. The final step often involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorophenyl group can be reduced under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzyme active sites, while the methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. Fluorinated Aromatic Groups The 2,4-difluorophenyl group in the target compound is structurally analogous to N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), a herbicide . Diflufenican’s efficacy is attributed to fluorine atoms enhancing lipid solubility and resistance to enzymatic degradation. Similarly, the difluorophenyl moiety in the target compound may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.

B. Sulfur-Containing Moieties The methylsulfanyl group in the butyl chain parallels N-({1-[2-(methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide (). Sulfur atoms increase lipophilicity (logP) and facilitate hydrophobic interactions in binding pockets.

C. Methoxy Substituents
The 2-methoxy group in the target compound resembles 4-Methoxybutyrylfentanyl (), where methoxy enhances opioid receptor binding via electron-donating effects. In the target compound, methoxy may similarly stabilize intramolecular hydrogen bonds or influence solubility .

Backbone and Functional Group Comparisons

A. Ethanediamide vs. Carboxamide The ethanediamide backbone (N-C(=O)-C(=O)-N) differs from carboxamides (e.g., diflufenican’s pyridinecarboxamide). Ethanediamides exhibit greater conformational flexibility, which may enhance binding to diverse targets but reduce selectivity. For example, N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide () shows moderate solubility in polar solvents due to its flexible structure, contrasting with rigid carboxamides like diflufenican .

B. Sulfonamide vs. Ethanediamide
Sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide , ) typically exhibit higher acidity (pKa ~10) compared to ethanediamides (pKa ~14–16), affecting ionization under physiological conditions. Sulfonamides also show stronger hydrogen-bonding capacity, which may explain their prevalence in enzyme inhibitors .

Biological Activity

N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide (CAS Number: 2319637-99-3) is a synthetic organic compound notable for its unique chemical structure, which includes a difluorophenyl group, a methoxy group, and a methylsulfanyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C15H18F2N2O3S
  • Molecular Weight : 332.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzyme active sites, while the methoxy and methylsulfanyl groups modulate binding affinity and selectivity. These interactions can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial and antifungal activities. For instance, derivatives of related structures have shown effectiveness against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL .

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 80.004 - 0.030.008 - 0.06En. Cloacae, E. coli
Compound 110.011Not specifiedEn. Cloacae, P. aeruginosa
Compound 120.015Not specifiedS. aureus, S. typhimurium

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays against normal MRC5 cells have been performed for structurally similar compounds, indicating varying degrees of cytotoxic effects . The safety profile of this compound remains to be fully elucidated through dedicated studies.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various derivatives for antimicrobial activity, several compounds were noted to outperform traditional antibiotics like ampicillin and streptomycin by significant margins . The most potent compounds demonstrated MIC values significantly lower than those of reference drugs.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substituents on the nitrogen atom significantly influenced biological activity. For example, the presence of a methylsulfanyl group was correlated with enhanced antibacterial efficacy against specific bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide?

Methodological Answer:
The synthesis involves multi-step organic transformations:

  • Step 1: Preparation of the methylsulfanylbutyl intermediate by reacting 4-(methylsulfanyl)butan-1-ol with methoxy-protecting agents (e.g., methyl iodide under basic conditions) .
  • Step 2: Activation of the 2,4-difluorophenyl moiety via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, coupling the difluorophenyl group to an ethanediamide backbone using carbodiimide-mediated amidation .
  • Step 3: Final assembly via a two-step condensation: Reacting the activated difluorophenyl intermediate with the methoxy-methylsulfanylbutyl amine under inert conditions (argon atmosphere) in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key Considerations: Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and LC-MS to confirm regiochemical fidelity.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

  • Data Collection: Use synchrotron radiation or a high-resolution diffractometer (e.g., Bruker D8 Venture) to collect intensity data.
  • Refinement: Employ SHELXL (via the SHELX suite) for structure solution and refinement. The program’s robust handling of twinning and high-resolution data is ideal for resolving disorder in the methoxy or methylsulfanyl groups .
  • Validation: Cross-validate bond lengths and angles against Cambridge Structural Database (CSD) entries for similar ethanediamide derivatives. For example, compare sulfanyl-aryl distances to ensure proper geometry (expected range: 1.78–1.82 Å for C–S bonds) .

Advanced: What strategies mitigate stability issues during synthesis or storage?

Methodological Answer:
The methylsulfanyl group and difluorophenyl moiety are prone to oxidation and hydrolysis, respectively:

  • Synthesis Precautions: Conduct reactions under inert atmospheres (N2_2/Ar) and use freshly distilled solvents (e.g., dry DCM) to prevent moisture-induced degradation .
  • Storage: Lyophilize the final compound and store at –80°C in amber vials under argon. Add stabilizing agents like BHT (0.01% w/w) to inhibit radical-mediated oxidation of the sulfanyl group .
  • Stability Assays: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxide derivatives) can be identified via high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:
A combination of techniques is required:

  • 1H^1H- and 13C^{13}C-NMR: Key signals include:
    • Methoxy group: Singlet at δ ~3.3 ppm (1H^1H), δ ~55 ppm (13C^{13}C).
    • Methylsulfanyl butyl chain: Multiplets at δ ~2.5–2.7 ppm (1H^1H, SCH2_2), δ ~15–20 ppm (13C^{13}C, S–CH3_3) .
  • IR Spectroscopy: Confirm amide bonds via N–H stretch (~3300 cm1^{-1}) and C=O stretch (~1650 cm1^{-1}).
  • Mass Spectrometry: ESI-HRMS validates molecular ion [M+H]+^+ with <2 ppm error. Fragmentation patterns should align with the ethanediamide backbone (e.g., cleavage at the amide bond) .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:
Focus on modifying substituents while retaining the ethanediamide core:

  • Variable Groups: Synthesize analogs with:
    • Alternate aryl groups (e.g., 3,5-difluorophenyl, ).
    • Varied sulfanyl chain lengths (e.g., ethylsulfanyl vs. propylsulfanyl).
  • Assays: Test in vitro against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. For example, screen for inhibition of FAD-dependent oxidoreductases (structurally similar to enzymes in ).
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate activity with substituent electronic profiles (Hammett σ values) and steric bulk (Taft parameters) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Reproducibility Checks: Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based). For instance, confirm cytotoxicity (IC50_{50}) in both HeLa and HEK293 cell lines.
  • Purity Verification: Use qNMR or HPLC-ELSD to ensure >95% purity. Trace solvents (e.g., DMSO) can artifactually inhibit certain targets .
  • Meta-Analysis: Cross-reference with structurally related compounds. For example, compare methylsulfanyl analogs () to ethylsulfanyl derivatives ( ) to identify trends in potency.

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:
Leverage in silico platforms for ADMET profiling:

  • LogP/Dissolution: Use MarvinSketch or ACD/Labs to calculate logP (~2.8 predicted) and aqueous solubility (<10 µg/mL, indicative of poor bioavailability).
  • Metabolic Stability: Simulate cytochrome P450 metabolism via StarDrop or Schrödinger’s ADMET Predictor. The methylsulfanyl group may undergo oxidation to sulfoxide (major Phase I metabolite) .
  • H-bonding: MOE or Gaussian 09 computes H-bond donors/acceptors (critical for permeability).

Advanced: What crystallographic fragment screening approaches apply to target identification?

Methodological Answer:
Use X-ray crystallography to identify binding pockets:

  • Fragment Library: Screen a 500-compound library (e.g., Maybridge Rule of 3) soaked into protein crystals.
  • Data Collection: Collect high-resolution datasets (≤1.8 Å) at synchrotron facilities.
  • Analysis: Identify fragments binding near the ethanediamide moiety using PanDDA for weak density detection. For example, utilized fragment screening for FAD-dependent oxidoreductase inhibitor discovery .

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